![molecular formula C12H19N B14698526 (1,7,7-Trimethylbicyclo[2.2.1]heptan-2-yl)acetonitrile CAS No. 23985-17-3](/img/structure/B14698526.png)
(1,7,7-Trimethylbicyclo[2.2.1]heptan-2-yl)acetonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1,7,7-Trimethylbicyclo[221]heptan-2-yl)acetonitrile is an organic compound characterized by its bicyclic structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (1,7,7-Trimethylbicyclo[2.2.1]heptan-2-yl)acetonitrile typically involves the reaction of camphene with acetonitrile under specific conditions. The process may include the use of catalysts and controlled temperatures to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods: Industrial production of this compound may involve large-scale chemical reactors where the reaction conditions are meticulously controlled. The use of advanced purification techniques, such as distillation and crystallization, ensures the compound meets industrial standards.
Analyse Chemischer Reaktionen
Types of Reactions: (1,7,7-Trimethylbicyclo[2.2.1]heptan-2-yl)acetonitrile undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of corresponding oxides.
Reduction: Reduction reactions may yield different derivatives of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts for substitution reactions. The conditions typically involve controlled temperatures and pressures to optimize the reaction outcomes.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce oxides, while reduction can yield alcohols or other derivatives.
Wissenschaftliche Forschungsanwendungen
(1,7,7-Trimethylbicyclo[2.2.1]heptan-2-yl)acetonitrile has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a subject of study in biochemical research.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which (1,7,7-Trimethylbicyclo[2.2.1]heptan-2-yl)acetonitrile exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, leading to the compound’s observed effects. Detailed studies are required to fully elucidate these mechanisms.
Vergleich Mit ähnlichen Verbindungen
Camphor: Shares a similar bicyclic structure but differs in functional groups.
Borneol: Another bicyclic compound with different chemical properties.
Isoborneol: Similar to borneol but with distinct stereochemistry.
Uniqueness: (1,7,7-Trimethylbicyclo[2.2.1]heptan-2-yl)acetonitrile is unique due to its specific functional group (acetonitrile) attached to the bicyclic structure, which imparts distinct chemical and physical properties compared to its analogs.
This comprehensive overview highlights the significance of (1,7,7-Trimethylbicyclo[221]heptan-2-yl)acetonitrile in various scientific and industrial contexts
Eigenschaften
CAS-Nummer |
23985-17-3 |
|---|---|
Molekularformel |
C12H19N |
Molekulargewicht |
177.29 g/mol |
IUPAC-Name |
2-(1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl)acetonitrile |
InChI |
InChI=1S/C12H19N/c1-11(2)9-4-6-12(11,3)10(8-9)5-7-13/h9-10H,4-6,8H2,1-3H3 |
InChI-Schlüssel |
YKNPYYMAHGJYLF-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(C2CCC1(C(C2)CC#N)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



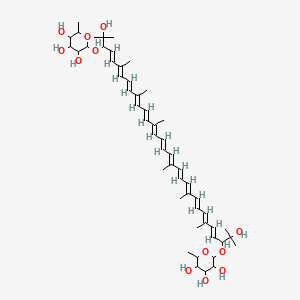

![2,7-Bis[(4-azidophenyl)methylidene]cycloheptan-1-one](/img/structure/B14698461.png)

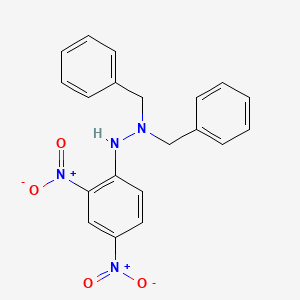
![1,4,7,7-Tetrachlorobicyclo[2.2.1]heptane](/img/structure/B14698492.png)

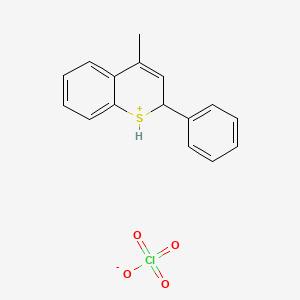
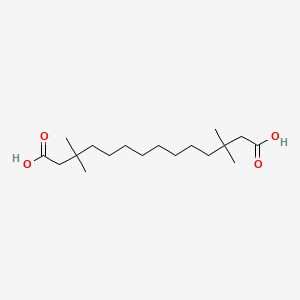
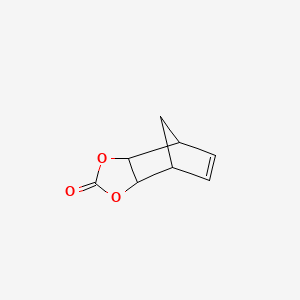
![N-[2-(4-Bromo-3-nitrophenyl)-2-oxoethyl]-2,2-dichloroacetamide](/img/structure/B14698518.png)
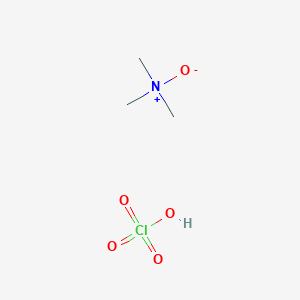
![butyl-[2-methyl-2-(3-methylbutylcarbamoyloxymethyl)pentyl]carbamic acid](/img/structure/B14698559.png)
